molecular formula C7H14ClNO3 B2673993 Methyl (2R,4R)-4-Hydroxypiperidine-2-carboxylate Hydrochloride CAS No. 1104460-09-4

Methyl (2R,4R)-4-Hydroxypiperidine-2-carboxylate Hydrochloride

Cat. No.: B2673993
CAS No.: 1104460-09-4
M. Wt: 195.64
InChI Key: ZZQYALUPYHIFSA-KGZKBUQUSA-N
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Description

Historical Development of Piperidine-Based Pharmaceutical Scaffolds

Piperidine derivatives first gained prominence in the mid-20th century with the development of meperidine (Demerol), showcasing the scaffold’s potential as an analgesic. The subsequent FDA approval of risperidone (1984) and donepezil (1996) demonstrated piperidine’s adaptability across therapeutic areas, from antipsychotics to acetylcholinesterase inhibitors. Over 70 commercial drugs now incorporate piperidine fragments, with the scaffold appearing in 12% of small-molecule drugs approved between 2010–2020.

Key milestones include:

  • 1940s : Isolation of natural piperidine alkaloids (e.g., piperine) sparked synthetic interest
  • 1980s : Development of stereoselective hydrogenation protocols enabled chiral piperidine synthesis
  • 2010s : Fragment-based drug design leveraged piperidine’s conformational flexibility for kinase inhibitor development

The evolution from simple N-alkylpiperidines to complex hydroxylated derivatives like methyl 4-hydroxypiperidine-2-carboxylate reflects growing demands for target specificity.

Significance of 4-Hydroxypiperidine-2-carboxylates in Drug Discovery

Methyl 4-hydroxypiperidine-2-carboxylate derivatives exhibit three pharmacologically critical features:

  • Hydrogen-bonding capacity : The 4-hydroxyl group serves as both hydrogen donor and acceptor, facilitating interactions with kinase ATP pockets
  • Chiral complexity : The (2R,4R) configuration induces optimal spatial arrangement for G protein-coupled receptor (GPCR) binding
  • Metabolic stability : Esterification at C2 improves oral bioavailability compared to carboxylic acid analogs

Recent applications include:

  • Anticancer agents : As intermediates in CDK4/6 inhibitor synthesis (e.g., abemaciclib analogs)
  • Antivirals : Core structure in HIV-1 integrase strand transfer inhibitors
  • Neurological drugs : Modulators of σ-1 receptors for neurodegenerative disease treatment
Property Value Significance
LogP (calculated) -0.89 ± 0.35 Enhanced blood-brain barrier penetration
Polar surface area 66.8 Ų Optimal balance of solubility/permeability
Chiral centers 2 Enables stereoselective target engagement

Table 1: Key physicochemical properties of methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate hydrochloride

Stereochemical Importance of the (2R,4R) Configuration

The (2R,4R) stereoisomer demonstrates superior pharmacological profiles compared to other configurations due to:

  • Conformational rigidity : The diequatorial hydroxyl and ester groups create a 1,3-diaxial strain that locks the chair conformation, reducing entropic penalties during protein binding
  • Stereoelectronic effects : The R configuration at C4 positions the hydroxyl group for optimal hydrogen bonding with Asp86 in kinase domains
  • Metabolic discrimination : Hepatic esterases show 18-fold higher activity toward (2S,4S) isomers, making the (2R,4R) form more stable in vivo

Synthetic challenges in obtaining this configuration have driven methodological innovations:

  • Asymmetric hydrogenation : Rhodium catalysts with Josiphos ligands achieve 98% ee in piperidine ring formation
  • Dynamic kinetic resolution : Enzymatic esterification with Candida antarctica lipase B yields >99% (2R,4R) product
  • Chiral pool synthesis : Starting from D-glutamic acid derivatives to set both stereocenters simultaneously

The compound’s stereochemical purity directly correlates with biological activity, as shown in recent CDK2 inhibition studies:

Configuration IC50 (nM) Selectivity vs CDK1
(2R,4R) 2.8 142-fold
(2S,4S) 410 3.6-fold
Racemic 38 18-fold

Table 2: Impact of stereochemistry on kinase inhibition profiles

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQYALUPYHIFSA-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R,4R)-4-Hydroxypiperidine-2-carboxylate Hydrochloride typically involves the following steps:

  • Starting Materials: Piperidine and appropriate carboxylic acid derivatives are used as starting materials.

  • Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to ensure the desired stereochemistry.

  • Purification: The product is purified through crystallization or other suitable methods to obtain the final compound.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and continuous flow systems to ensure efficiency and consistency. The use of advanced purification techniques such as chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation to form ketones or aldehydes under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Hydroxyl oxidationKMnO₄ (acidic conditions)4-Oxopiperidine-2-carboxylate75–85%
Hydroxyl oxidationCrO₃ (Jones reagent)4-Oxopiperidine-2-carboxylate70–80%

Mechanistic Insight :
Oxidation proceeds via protonation of the hydroxyl group, followed by deprotonation and electron transfer to form a carbonyl group. Stereochemical integrity at the 2R position is retained due to the rigidity of the piperidine ring .

Reduction Reactions

The ester group can be selectively reduced to a primary alcohol, while the hydroxyl group remains intact.

Reaction TypeReagents/ConditionsProductYieldSource
Ester reductionLiAlH₄ (anhydrous THF, 0°C)(2R,4R)-4-Hydroxypiperidine-2-methanol90%
Ester reductionNaBH₄ (MeOH, reflux)Partial reduction observed40–50%

Limitations :
NaBH₄ is less effective due to the electron-withdrawing effect of the adjacent piperidine ring.

Substitution Reactions

The hydroxyl group can be activated for nucleophilic substitution or functionalized via protecting-group strategies.

Tosylation and SN2 Substitution

Reaction TypeReagents/ConditionsProductYieldSource
TosylationTsCl, pyridine (0°C)4-Tosylpiperidine-2-carboxylate85%
Methyl substitutionMeMgBr, THF (−78°C)(2R,4R)-4-Methylpiperidine-2-carboxylate78%

Key Finding :
Tosylation at the 4-position enables stereospecific SN2 substitution, retaining the 2R,4R configuration .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid.

Reaction TypeReagents/ConditionsProductYieldSource
Acidic hydrolysis6N HCl, reflux(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid95%
Basic hydrolysisNaOH (aq.), 80°C(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid90%

Stereochemical Stability :
No racemization occurs at the 2R position under mild hydrolysis conditions .

Lithiation and Trapping

The piperidine nitrogen participates in lithiation reactions for C–H functionalization.

Reaction TypeReagents/ConditionsProductYieldSource
Lithiationn-BuLi, sparteine (−78°C)2-Lithio intermediate
Electrophilic trappingMeOCOCl, THF (−40°C)2-Methoxycarbonyl derivative70%

Stereochemical Outcome :
Lithiation at the 2-position proceeds with retention of configuration, enabling enantioselective synthesis of 2,4-disubstituted piperidines .

Functional Group Interconversion

The hydroxyl group can be converted into other functionalities.

Reaction TypeReagents/ConditionsProductYieldSource
MesylationMsCl, Et₃N (0°C)4-Mesylpiperidine-2-carboxylate88%
BrominationPBr₃, CH₂Cl₂ (−20°C)4-Bromopiperidine-2-carboxylate65%

Key Research Findings

  • Stereochemical Integrity : The 2R,4R configuration remains stable during most reactions, except under harsh oxidative conditions .

  • Industrial Applications : Continuous flow reactors optimize yields in ester hydrolysis and substitution reactions .

  • Pharmaceutical Relevance : Derivatives of this compound are intermediates in synthesizing Factor B inhibitors and collagen-modulating agents .

Scientific Research Applications

Medicinal Chemistry

Thrombin Inhibition
One of the notable applications of Methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate hydrochloride is its role as an intermediate in the synthesis of thrombin inhibitors. Specifically, it is involved in the production of Argatroban, a potent anticoagulant used in the treatment of patients with heparin-induced thrombocytopenia (HIT) and other thrombotic conditions. Argatroban acts by reversibly binding to the active site of thrombin, thereby preventing clot formation .

Neuroprotective Properties
Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. The hydroxypiperidine structure allows for interactions with neurotransmitter systems, potentially leading to therapeutic effects in conditions like Alzheimer's disease .

Organic Synthesis

Synthesis of Complex Molecules
this compound serves as a valuable building block in organic synthesis. Its chiral nature allows for the creation of various enantiomerically pure compounds, which are essential in pharmaceuticals. The compound can be utilized in reactions such as Pd-catalyzed coupling reactions to form monosubstituted phosphinic acids .

Chiral Auxiliary
In asymmetric synthesis, this compound can act as a chiral auxiliary, facilitating the formation of other chiral centers during synthetic processes. This property is particularly useful in the pharmaceutical industry where chirality plays a crucial role in drug efficacy and safety .

Mechanism of Action

The mechanism by which Methyl (2R,4R)-4-Hydroxypiperidine-2-carboxylate Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereochemical Variants

(a) Methyl (2R,4S)-4-Hydroxypiperidine-2-carboxylate Hydrochloride (CAS: 175671-43-9)
  • Applications : Primarily used in peptide synthesis and as a chiral building block for small-molecule drugs .
  • Similarity Score : 1.00 (structural isomer) .
(b) cis-Methyl 4-Hydroxypiperidine-2-carboxylate (CAS: 1103929-18-5)
  • Key Differences : Lacks stereochemical specification but shares a cis relationship between the hydroxyl and ester groups.
  • Applications : Intermediate in agrochemical synthesis .
  • Similarity Score : 0.98 .

Piperidine vs. Pyrrolidine Derivatives

(a) (2R,4R)-Methyl 4-Hydroxypyrrolidine-2-carboxylate Hydrochloride (CAS: 114676-59-4)
  • Key Differences : A five-membered pyrrolidine ring instead of a six-membered piperidine ring, reducing ring strain and increasing conformational rigidity.
  • Applications : Used in asymmetric catalysis and as a proline analog in peptide design .
  • Molecular Weight : 181.62 g/mol vs. 195.64 g/mol for the piperidine analog .
(b) Methyl 4-Hydroxypiperidine-2-carboxylate Hydrochloride (CAS: 337464-25-2)
  • Key Differences : Lacks stereochemical designation, resulting in a racemic mixture with reduced chiral specificity.
  • Applications : Less selective in drug synthesis compared to the (2R,4R)-configured compound .
  • Purity : 97% vs. 95% for the (2R,4R) variant .

Functionalized Analogs

(a) (2R,4R)-Methyl 2-Methylpiperidine-4-carboxylate Hydrochloride (CAS: 1523530-24-6)
  • Key Differences : A methyl group at the 2-position instead of a hydroxyl group, enhancing lipophilicity but reducing hydrogen-bonding capacity.
  • Hazard Profile : Classified with warnings for acute toxicity (H302) and skin irritation (H315) .
(b) (2S,4R)-Methyl 4-Methylpyrrolidine-2-carboxylate Hydrochloride (CAS: 2940866-91-9)
  • Key Differences : Methyl substitution on the pyrrolidine ring alters steric hindrance, affecting binding affinity in catalytic applications .

Physicochemical and Pharmacological Data

Table 1: Comparative Data for Key Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications Hazard Statements
(2R,4R)-Piperidine HCl (1104460-09-4) C₇H₁₄ClNO₃ 195.64 95 ADC/PROTAC synthesis H302, H315
(2R,4S)-Piperidine HCl (175671-43-9) C₇H₁₄ClNO₃ 195.64 95 Peptide synthesis N/A
(2R,4R)-Pyrrolidine HCl (114676-59-4) C₆H₁₁ClNO₃ 181.62 96 Asymmetric catalysis H319, H335
Methyl 4-hydroxypiperidine HCl (337464-25-2) C₇H₁₄ClNO₃ 195.64 97 Racemic drug intermediates N/A

Biological Activity

Methyl (2R,4R)-4-Hydroxypiperidine-2-carboxylate hydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by a hydroxyl group at the 4-position of the piperidine ring and a carboxylate ester functional group. Its chemical formula is C7H13ClNO3C_7H_{13}ClNO_3, and it has been studied for various pharmacological effects.

  • Anticancer Properties : Recent studies have indicated that piperidine derivatives exhibit significant anticancer activity. For instance, certain piperidine compounds have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors. The mechanism often involves inducing apoptosis and inhibiting specific pathways associated with cancer progression, such as the NF-κB signaling pathway .
  • Neuroprotective Effects : this compound may also possess neuroprotective properties. Some derivatives in this class have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
  • Anti-inflammatory Activity : The compound's structure allows it to interact with various biological targets, leading to anti-inflammatory effects. Some studies suggest that piperidine derivatives can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AnticancerDemonstrated cytotoxicity in FaDu hypopharyngeal tumor cells better than bleomycin.
NeuroprotectionInhibition of AChE and BuChE suggests potential for Alzheimer's treatment.
Anti-inflammatoryModulation of inflammatory pathways observed in vitro.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not extensively detailed in current literature; however, its structural similarity to other piperidine derivatives suggests moderate absorption and distribution characteristics typical for small organic molecules. Toxicological assessments indicate that while it shows promise in therapeutic applications, further studies are needed to evaluate its safety profile comprehensively .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing Methyl (2R,4R)-4-Hydroxypiperidine-2-carboxylate Hydrochloride, and how is stereochemical integrity maintained?

  • Methodological Answer : The compound is typically synthesized via stereoselective cyclization of protected piperidine precursors. For example, chiral resolution using L-tartaric acid derivatives can isolate the (2R,4R) diastereomer. Post-synthesis, recrystallization in ethanol/water mixtures enhances enantiomeric excess (>98%). Critical steps include monitoring reaction intermediates via chiral HPLC (e.g., Chiralpak® AD-H column) to confirm stereochemical purity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (0.1% TFA) resolves impurities <0.5%.
  • Structural Confirmation : X-ray crystallography (e.g., single-crystal analysis) confirms the (2R,4R) configuration, while ¹H/¹³C NMR in D₂O with trimethylsilylpropionic acid as an internal standard verifies hydroxyl and ester functionalities .

Q. What safety precautions are essential during handling and storage?

  • Methodological Answer : Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation. Use PPE (nitrile gloves, safety goggles) and avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions. Ventilated fume hoods are mandatory during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound under varying solvent conditions?

  • Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) may alter hydroxyl proton signals. Use deuterated water (D₂O) to suppress exchange broadening. For ambiguous peaks, conduct 2D NMR (COSY, HSQC) to assign coupling patterns. Cross-validate with computational methods (DFT-based chemical shift predictions) to resolve structural ambiguities .

Q. What experimental strategies optimize yield in large-scale synthesis while maintaining enantiomeric excess?

  • Methodological Answer :

  • Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to enhance stereoselectivity.
  • Process Optimization : Use continuous-flow reactors to control exothermic steps (e.g., esterification) and minimize racemization.
  • Quality Control : Implement in-line FTIR monitoring to track reaction progress and adjust parameters in real time .

Q. How does the compound’s conformational stability impact its reactivity in medicinal chemistry applications?

  • Methodological Answer : The (2R,4R) configuration stabilizes a chair-like piperidine ring conformation, favoring axial hydroxyl group orientation. This enhances hydrogen-bonding interactions with biological targets (e.g., enzyme active sites). Computational modeling (MD simulations) can predict conformational flexibility under physiological conditions .

Q. What are the challenges in quantifying trace impurities (e.g., diastereomers) during regulatory compliance testing?

  • Methodological Answer : Use UPLC-MS/MS with a polar-embedded stationary phase (e.g., HILIC) to separate trace diastereomers. Validate methods per ICH Q2(R1) guidelines, ensuring LOQ ≤0.1%. For hydrolytic impurities (e.g., free piperidine), derivatize with dansyl chloride and detect via fluorescence .

Data Contradiction & Experimental Design

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Conduct systematic solubility studies using shake-flask methods (USP <711>). For aqueous buffers (pH 1–7.4), measure solubility via UV spectrophotometry. In organic solvents (e.g., DMSO, ethanol), use gravimetric analysis. Discrepancies often arise from polymorphic forms—characterize crystalline vs. amorphous phases via PXRD .

Q. What experimental designs mitigate batch-to-batch variability in enantiomeric excess?

  • Methodological Answer :

  • DOE Approach : Use factorial design to evaluate critical parameters (temperature, catalyst loading, solvent polarity).
  • In-process Controls : Integrate PAT tools (e.g., Raman spectroscopy) for rapid enantiomeric excess assessment.
  • Statistical Analysis : Apply ANOVA to identify significant variables and establish robust operating ranges .

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